2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid
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Overview
Description
2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through the cyclization of appropriate precursors. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the isonicotinic acid moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the isonicotinic acid moiety can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Isonicotinic acid derivatives: Compounds like isoniazid and ethionamide, which are used as antibiotics, share the isonicotinic acid moiety.
Uniqueness
2-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is unique due to its combination of a pyrrolidine ring and an isonicotinic acid moiety, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c20-16(12-5-7-18-10-12)14-4-2-1-3-13(14)15-9-11(17(21)22)6-8-19-15/h1-4,6,8-9,12,18H,5,7,10H2,(H,21,22) |
InChI Key |
MEJHIBDSAZOXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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